molecular formula C9H8O B1659887 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 68913-17-7

8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B1659887
CAS No.: 68913-17-7
M. Wt: 132.16 g/mol
InChI Key: NASKFLAPVWUAGV-UHFFFAOYSA-N
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Description

8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular formula C9H8O. It is a bicyclic structure that includes a cyclobutene ring fused to a benzene ring, with a methyl group attached to the bicyclic system. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylbenzaldehyde with a suitable reagent to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring consistent quality and yield, and implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets through various pathways. The specific pathways depend on the functional groups present and the nature of the interactions. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The detailed mechanism would require further experimental studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylbicyclo[42The presence of the methyl group at the 8-position can affect the compound’s stability, reactivity, and interaction with other molecules, making it distinct from its isomers and analogues .

Properties

IUPAC Name

8-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-6-7-4-2-3-5-8(7)9(6)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASKFLAPVWUAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499334
Record name 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68913-17-7
Record name 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 2
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 3
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 4
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 5
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Reactant of Route 6
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one

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